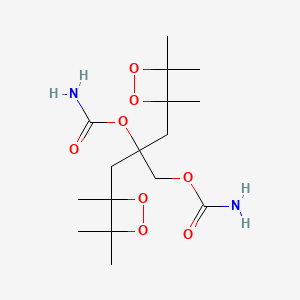
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This particular compound features an ethoxycarbonyl group and a phenoxymethyl group attached to a butanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate typically involves esterification reactions. One common method is the reaction of 2-(phenoxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products Formed
Hydrolysis: 2-(phenoxymethyl)butanoic acid and ethanol.
Reduction: 2-(phenoxymethyl)butanol.
Substitution: Various substituted phenoxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of esterases and their mechanisms.
Medicine: Could be explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate largely depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Phenylacetic acid esters: Similar structure with a phenyl group instead of a phenoxymethyl group.
Eigenschaften
CAS-Nummer |
110450-08-3 |
|---|---|
Molekularformel |
C14H17O5- |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-2-(phenoxymethyl)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-14(12(15)16,13(17)18-4-2)10-19-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
ULDAEEDNFQHHKN-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(COC1=CC=CC=C1)(C(=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
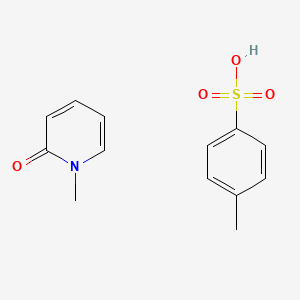
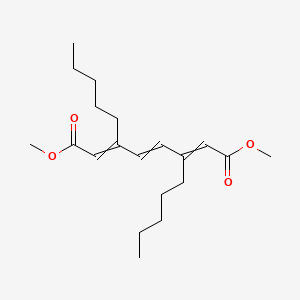
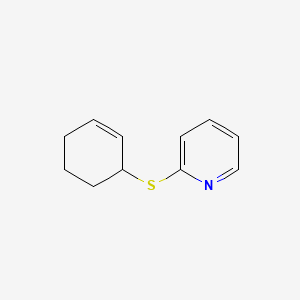
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
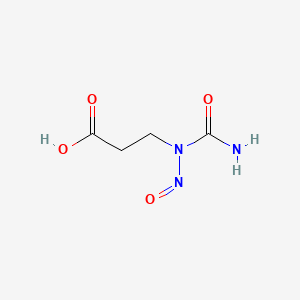
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
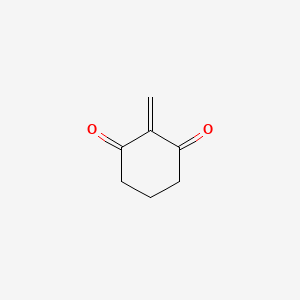
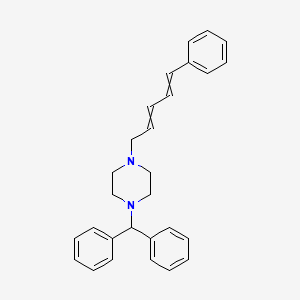
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
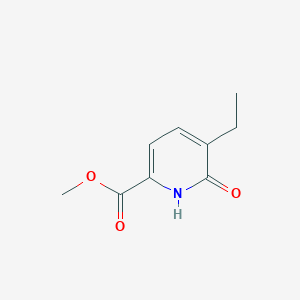
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
